molecular formula C20H19N3O2 B2472233 N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide CAS No. 1251686-01-7

N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide

Cat. No. B2472233
CAS RN: 1251686-01-7
M. Wt: 333.391
InChI Key: QCBXYFYRKZDZPH-UHFFFAOYSA-N
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Description

Indolin-2-one compounds are a class of organic compounds that have been studied for their potential biological activities . They are often used as synthetic intermediates in the production of diverse pharmaceuticals .


Synthesis Analysis

The synthesis of indolin-2-one derivatives often involves condensation reactions . For example, a series of indoline derivatives were designed, synthesized, and biologically evaluated for their neuroprotective effects .


Molecular Structure Analysis

The structure of indolin-2-one derivatives can be characterized by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallography can also be used for crystallographic and conformational analyses .


Chemical Reactions Analysis

Indolin-2-one derivatives can undergo various chemical reactions. For instance, they have been found to exhibit significant protective effects against H2O2-induced death of RAW 264.7 cells .

Scientific Research Applications

1. Synthesis and Characterization

  • Cannabinoid Receptor Affinity : A study identified similar cannabimimetic indazole and indole derivatives with high affinity for cannabinoid CB1 and CB2 receptors, emphasizing the relevance of these compounds in understanding cannabinoid receptor interactions (Qian et al., 2015).

2. Medicinal Chemistry

  • Cancer Tyrosine Kinase Imaging : A derivative was prepared as a potential positron emission tomography tracer for imaging cancer tyrosine kinase, showcasing the compound's potential in cancer diagnosis and treatment (Wang et al., 2005).
  • Diabetes Drug Preparation : The compound has been used in developing manufacturing processes for peptide-like amorphous diabetes drugs, highlighting its role in drug production processes (Sawai et al., 2010).

3. Pharmacological Studies

  • Metabolism Analysis of Illicit Drugs : A study focused on the metabolism of similar indole and indazole derivatives, contributing to the understanding of drug metabolism and potential biomarkers for drug intake monitoring (Takayama et al., 2014).

4. Chemical Synthesis

  • Synthesis of Schiff Bases : Schiff bases containing similar indole moieties have been synthesized and evaluated for their antioxidant and antimicrobial activities, demonstrating the compound's versatility in chemical synthesis (Saundane et al., 2015).

5. Drug Discovery

  • Allosteric Modulation of CB1 : Research on indole-2-carboxamides reveals key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1), suggesting potential therapeutic applications (Khurana et al., 2014).

Safety and Hazards

Safety and hazards of indolin-2-one derivatives can vary depending on their structure. It’s important to handle these compounds with care and follow all safety precautions .

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-22(20(25)16-12-21-17-8-4-3-7-15(16)17)13-19(24)23-11-10-14-6-2-5-9-18(14)23/h2-9,12,21H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBXYFYRKZDZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC2=CC=CC=C21)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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